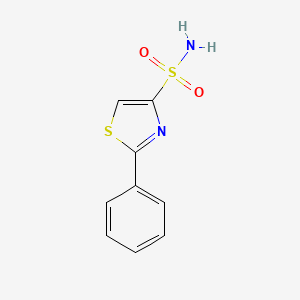
2-Phenyl-1,3-thiazole-4-sulfonamide
Übersicht
Beschreibung
2-Phenyl-1,3-thiazole-4-sulfonamide is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride was developed based on the cyclization of ethyl 2- { [1- (benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3thiazol-4-ylsulfide .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-thiazole-4-sulfonamide is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including 2-Phenyl-1,3-thiazole-4-sulfonamide, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activities
Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi.
Antiviral Properties
Thiazole compounds have demonstrated antiviral properties . They could be used in the development of new antiviral drugs, which is particularly relevant given the ongoing need for effective treatments against various viruses.
Diuretic Properties
Thiazole derivatives have been found to exhibit diuretic properties . This means they could potentially be used in the treatment of conditions like hypertension and edema, where reducing excess fluid in the body is beneficial.
Neuroprotective Properties
Thiazole compounds have shown neuroprotective properties . They could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Antitumor and Cytotoxic Properties
Thiazole derivatives, including 2-Phenyl-1,3-thiazole-4-sulfonamide, have demonstrated antitumor and cytotoxic activities . They have been proposed for the prevention or treatment of cancer as inhibitors of various kinases and proteases . This makes them potential candidates for the development of new anticancer drugs.
Inhibitory Activities Against SHP1
Some 2-Phenyl-1,3,4-thiadiazole derivatives have shown inhibitory activities against SHP1 . Although this is not directly related to 2-Phenyl-1,3-thiazole-4-sulfonamide, it suggests that similar compounds could have potential applications in this area.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazoles, the core structure of 2-phenyl-1,3-thiazole-4-sulfonamide, are found in many biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . Therefore, it is plausible that 2-Phenyl-1,3-thiazole-4-sulfonamide may interact with similar targets.
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The interaction of 2-Phenyl-1,3-thiazole-4-sulfonamide with its targets could potentially result in similar effects.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives , it is likely that 2-Phenyl-1,3-thiazole-4-sulfonamide may affect multiple pathways and have downstream effects on various cellular processes.
Result of Action
Based on the known biological activities of thiazole derivatives , it is plausible that 2-Phenyl-1,3-thiazole-4-sulfonamide may have similar effects, potentially leading to a range of outcomes depending on the specific cellular context.
Eigenschaften
IUPAC Name |
2-phenyl-1,3-thiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWFJYHJIRILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)
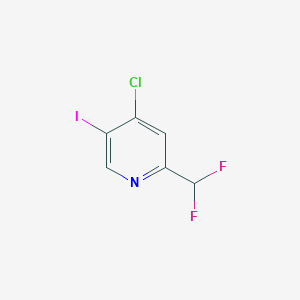
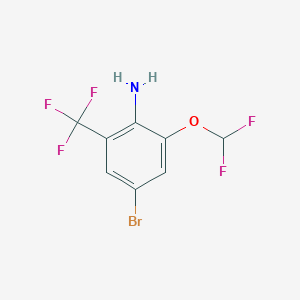
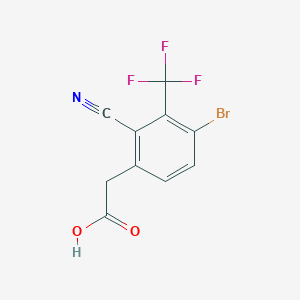
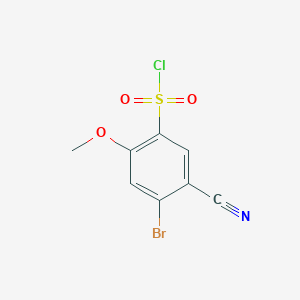
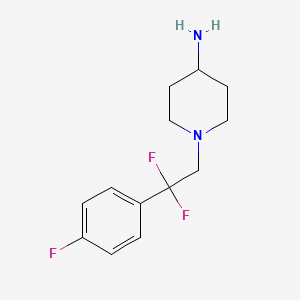

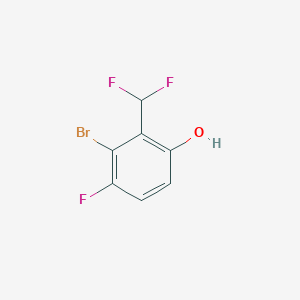

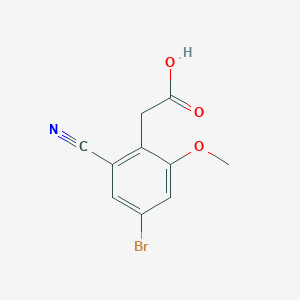

![2-[4-Bromo-3-cyano-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477891.png)